molecular formula C21H24N6OS B12043594 N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Cat. No.: B12043594
M. Wt: 408.5 g/mol
InChI Key: AQACBPDMPNUEAF-HYARGMPZSA-N
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Description

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a complex organic compound with a molecular formula of C21H24N6OS and a molecular weight of 408.529 g/mol . This compound is known for its unique structure, which includes a dimethylamino group, a phenyl ring, and a triazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide involves several steps. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide under acidic conditions . The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid. The mixture is refluxed for several hours, followed by cooling and crystallization to obtain the desired product.

Chemical Reactions Analysis

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide involves its interaction with various molecular targets. The compound’s structure allows it to bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The triazole ring and the dimethylamino group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide can be compared with similar compounds such as:

These compounds share similar structural features but differ in the substituents on the triazole ring, which can influence their chemical reactivity and biological activities. The unique combination of functional groups in N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide makes it a valuable compound for various applications.

Properties

Molecular Formula

C21H24N6OS

Molecular Weight

408.5 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H24N6OS/c1-4-27-20(17-8-6-5-7-9-17)24-25-21(27)29-15-19(28)23-22-14-16-10-12-18(13-11-16)26(2)3/h5-14H,4,15H2,1-3H3,(H,23,28)/b22-14+

InChI Key

AQACBPDMPNUEAF-HYARGMPZSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=C(C=C2)N(C)C)C3=CC=CC=C3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=C(C=C2)N(C)C)C3=CC=CC=C3

Origin of Product

United States

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